molecular formula C16H23NO4S B2975800 1-(3-(Isobutylsulfonyl)azetidin-1-yl)-2-(o-tolyloxy)ethanone CAS No. 1797304-21-2

1-(3-(Isobutylsulfonyl)azetidin-1-yl)-2-(o-tolyloxy)ethanone

Cat. No. B2975800
CAS RN: 1797304-21-2
M. Wt: 325.42
InChI Key: IDGIAYUNTIZNSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-(Isobutylsulfonyl)azetidin-1-yl)-2-(o-tolyloxy)ethanone, also known as SIBAZONE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. SIBAZONE is a versatile compound that can be synthesized in different ways and has shown promising results in scientific research.

Mechanism of Action

The mechanism of action of 1-(3-(Isobutylsulfonyl)azetidin-1-yl)-2-(o-tolyloxy)ethanone is not fully understood. However, it has been suggested that this compound may work by inhibiting the production of inflammatory cytokines, which are involved in the development of various diseases. This compound has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including reducing inflammation, inducing apoptosis, and inhibiting the growth and proliferation of cancer cells. Additionally, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(3-(Isobutylsulfonyl)azetidin-1-yl)-2-(o-tolyloxy)ethanone is its versatility. It can be synthesized using different methods and has shown promising results in various scientific research applications. However, one limitation of this compound is its potential toxicity. Further research is needed to determine the safety and efficacy of this compound in humans.

Future Directions

There are many future directions for the study of 1-(3-(Isobutylsulfonyl)azetidin-1-yl)-2-(o-tolyloxy)ethanone. One potential direction is the development of this compound-based drugs for the treatment of various diseases, including cancer and neurodegenerative disorders. Additionally, further research is needed to determine the safety and efficacy of this compound in humans. Finally, the potential use of this compound as a diagnostic tool for certain diseases should be explored.
Conclusion:
In conclusion, this compound is a versatile compound that has shown promising results in various scientific research applications. It has anti-inflammatory, anti-cancer, and neuroprotective properties, and has potential as a diagnostic tool for certain diseases. However, further research is needed to determine the safety and efficacy of this compound in humans.

Synthesis Methods

1-(3-(Isobutylsulfonyl)azetidin-1-yl)-2-(o-tolyloxy)ethanone can be synthesized using different methods, including the reaction of 1-(3-aminopropyl)azetidin-3-ol with isobutylsulfonyl chloride, followed by the reaction with o-tolyloxyacetic acid. Another method involves the reaction of 3-azetidinone with isobutylsulfonyl chloride, followed by the reaction with o-tolyl glycidyl ether. Both methods result in the formation of this compound as a white crystalline solid.

Scientific Research Applications

1-(3-(Isobutylsulfonyl)azetidin-1-yl)-2-(o-tolyloxy)ethanone has been extensively studied for its potential applications in various scientific fields. It has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, this compound has been shown to have potential as a diagnostic tool for certain diseases.

properties

IUPAC Name

2-(2-methylphenoxy)-1-[3-(2-methylpropylsulfonyl)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4S/c1-12(2)11-22(19,20)14-8-17(9-14)16(18)10-21-15-7-5-4-6-13(15)3/h4-7,12,14H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDGIAYUNTIZNSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)N2CC(C2)S(=O)(=O)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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